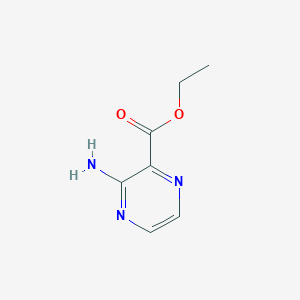

Ethyl 3-aminopyrazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-aminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPKIZXZEISSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498333 | |

| Record name | Ethyl 3-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36526-32-6 | |

| Record name | Ethyl 3-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-aminopyrazine-2-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminopyrazine-2-carboxylate is a heterocyclic organic compound featuring a pyrazine ring core, an amino group, and an ethyl ester functional group.[1][2] Its molecular formula is C₇H₉N₃O₂ and it has a molecular weight of 167.17 g/mol .[1][3][4] This compound serves as a critical building block in organic synthesis, particularly for the development of more complex functionalized pyrazines.[1] The pyrazine moiety is a key structural feature in numerous FDA-approved drugs, highlighting the significance of its derivatives in medicinal chemistry.[1] this compound and related structures are actively investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Furthermore, its stable aromatic system makes it a candidate for applications in material science, including the development of organic electronics and functional polymers.[1]

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These parameters are essential for designing synthetic routes, predicting behavior in biological systems, and developing formulations.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉N₃O₂ | [1][2][3][4] |

| Molecular Weight | 167.17 g/mol | [1][3][4] |

| Melting Point | 170 °C (sublimes) at 12 Torr | [3] |

| Boiling Point | 310.6 °C at 760 mmHg | [1][3] |

| Density | 1.261 g/cm³ | [3] |

| Flash Point | 141.6 °C | [1][3] |

| pKa (Predicted) | -0.17 ± 0.10 | [3] |

| LogP | 0.2355 | [4] |

| Topological Polar Surface Area (TPSA) | 78.1 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Rotatable Bonds | 2 | [4] |

Spectral and Analytical Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

| Analysis Type | Data | Reference(s) |

| ¹H NMR | Pyrazine H-6: 7.89 ppm (d, J=2.0 Hz)Amino Group: 7.32 ppm (bs)Ethyl OCH₂: 4.45 ppm (quartet)Ethyl CH₃: 1.30 ppm (triplet) | [1] |

| Infrared (IR) | Amino Symmetric Stretch: 3456 cm⁻¹Carbonyl Stretch: 1688 cm⁻¹Pyrazine Ring Vibrations: 1604 cm⁻¹Carbon-Oxygen Stretch: 1187 cm⁻¹Carbon-Nitrogen Stretch: 1302 cm⁻¹ | [1] |

| Mass Spectrometry (MS) | Molecular Ion Peak: m/z 167Base Peak (Loss of ethoxy group): m/z 122 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical transformations for similar pyrazine derivatives.

Synthesis via Fisher Esterification

This protocol describes the synthesis of this compound from its corresponding carboxylic acid via acid-catalyzed esterification.

Materials:

-

3-Aminopyrazine-2-carboxylic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

Procedure:

-

Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of acid).[5]

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (0.2 eq) dropwise to the stirred suspension.[5]

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Once the reaction is complete, pour the mixture into cold water.[5]

-

Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH reaches ~7-8.[5]

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure this compound.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the esterification process, often leading to higher yields in shorter reaction times.[1]

Materials:

-

3-Aminopyrazine-2-carboxylic acid

-

Anhydrous Ethanol (EtOH)

-

Acid catalyst (e.g., H₂SO₄)

-

Microwave reactor with pressurized vials

Procedure:

-

Place 3-aminopyrazine-2-carboxylic acid, a molar excess of anhydrous ethanol, and a catalytic amount of sulfuric acid into a microwave-safe reaction vessel equipped with a magnetic stirrer.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with microwave power (e.g., 400W) for a short duration (e.g., 2.5 minutes), maintaining the temperature at approximately 60-70 °C.[1]

-

After the reaction, cool the vessel to room temperature before opening.

-

Work-up and purify the product as described in the Fisher Esterification protocol (steps 5-10).

Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[5]

-

Confirm the presence of characteristic peaks for the pyrazine, amino, and ethyl ester protons as detailed in the spectral data table.[1]

Infrared (IR) Spectroscopy:

-

Record the IR spectrum using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[5]

-

Verify the presence of key functional group vibrations, including the N-H stretches of the amino group and the C=O stretch of the ester carbonyl.[1][5]

Mass Spectrometry (MS):

-

Analyze the sample using an electron impact (EI) or electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.

-

Observe the molecular ion peak (M⁺) at m/z = 167 and characteristic fragmentation patterns.[1]

Visualized Workflow and Relationships

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

Caption: General workflow for synthesis and purification.

Logical Relationships in Drug Discovery

This diagram outlines the logical progression from a starting chemical scaffold, like this compound, to a potential drug candidate.

Caption: Logical progression in a drug discovery context.

References

- 1. Buy this compound | 36526-32-6 [smolecule.com]

- 2. CAS 36526-32-6: this compound [cymitquimica.com]

- 3. Cas 36526-32-6,this compound | lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-aminopyrazine-2-carboxylate (CAS 36526-32-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-aminopyrazine-2-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document outlines its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its applications in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a stable organic compound featuring a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms.[1] Its structure incorporates an ethyl ester and an amino group, which are crucial for its reactivity and utility as a versatile precursor in various chemical transformations.[1][2]

| Property | Value | Reference |

| CAS Number | 36526-32-6 | [3][4] |

| Molecular Formula | C₇H₉N₃O₂ | [2][3][4] |

| Molecular Weight | 167.17 g/mol | [2][3] |

| Melting Point | 170 °C (subl.) (Press: 12 Torr) | [4] |

| Boiling Point | 310.6 ± 37.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 141.6 ± 26.5 °C | [2] |

| Appearance | Not specified, likely a solid | |

| Solubility | Soluble in polar solvents | [1] |

| SMILES | CCOC(=O)C1=C(N)N=CC=N1 | [3] |

| InChI | InChI=1S/C7H9N3O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,10) | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | Pyrazine ring protons (doublets): ~7.8-8.3 ppm; Amino group protons (broad singlet): ~7.4 ppm; Ethyl ester protons (quartet and triplet) | [2] |

| IR Spectroscopy | Amino group (N-H) stretching: 3400-3500 cm⁻¹; Carbonyl (C=O) stretching of the ester: ~1680-1690 cm⁻¹ | [2] |

| Mass Spectrometry | Molecular ion peak (M⁺): m/z 167; Base peak (loss of ethoxy group): m/z 122 | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of its corresponding carboxylic acid.

Experimental Protocol: Fischer Esterification

This procedure involves the reaction of 3-aminopyrazine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst.

Materials:

-

3-aminopyrazine-2-carboxylic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a solution of 3-aminopyrazine-2-carboxylic acid in ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

The reaction mixture is then heated to reflux and stirred for several hours.

-

After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

-

The solution is carefully neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

References

An In-Depth Technical Guide to the Molecular Structure of Ethyl 3-aminopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of Ethyl 3-aminopyrazine-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science.

Molecular Structure and Chemical Properties

This compound is a substituted pyrazine derivative with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol .[1] The molecule consists of a central pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. An amino group (-NH₂) is attached at position 3, and an ethyl carboxylate group (-COOCH₂CH₃) is at position 2 of the pyrazine ring.

The presence of the electron-donating amino group and the electron-withdrawing ethyl carboxylate group on the pyrazine ring influences its electronic properties and reactivity. This substitution pattern makes it a valuable scaffold for the synthesis of more complex molecules with potential biological activities.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 36526-32-6 |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| SMILES | CCOC(=O)c1c(N)nccn1 |

| Melting Point | 199.9–202.4 °C[2] |

| Appearance | White crystalline compound[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections detail the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.24 | Doublet (d) | 2.2 | 1H | Pyrazine H-5 |

| 7.88 | Doublet (d) | 2.2 | 1H | Pyrazine H-6 |

| 7.37 | Broad Singlet (bs) | - | 2H | -NH₂ |

| 4.21 | Quartet (q) | 7.1 | 2H | -OCH₂CH₃ |

| 1.09 | Triplet (t) | 7.1 | 3H | -OCH₂CH₃ |

Data sourced from proLékaře.cz[2]

Table 3: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 166.3 | C=O (Ester carbonyl) |

| 156.1 | C-3 (Carbon bearing the amino group) |

| 147.9 | C-2 (Carbon bearing the ester group) |

| 132.6 | C-5 |

| 123.5 | C-6 |

| 61.1 | -OCH₂CH₃ |

| 14.3 | -OCH₂CH₃ |

Data sourced from proLékaře.cz[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3452 | -NH₂ stretching |

| 2987 | C-H stretching (aliphatic) |

| 1693 | C=O stretching (ester carbonyl) |

| 1604 | C=C and C=N stretching (aromatic ring) |

| 1304 | C-N stretching |

| 1190, 1106 | C-O stretching (ester) |

| 815 | C-H bending (aromatic) |

Data sourced from proLékaře.cz[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data

| m/z | Assignment |

| 167 | [M]⁺ (Molecular ion) |

| 122 | [M - OCH₂CH₃]⁺ |

Data sourced from Smolecule[1]

Synthesis

This compound can be synthesized via a microwave-assisted Fischer esterification of 3-aminopyrazine-2-carboxylic acid.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

-

3-aminopyrazine-2-carboxylic acid

-

Ethanol (absolute)

-

Sulfuric acid (95-98%)

-

Microwave reactor

Procedure:

-

A mixture of 3-aminopyrazine-2-carboxylic acid (3 mmol), absolute ethanol (4 mL), and concentrated sulfuric acid (1.9 mmol) is placed in a thick-walled microwave reactor tube equipped with a magnetic stirrer.[2]

-

The tube is sealed and placed in the microwave reactor.

-

The reaction mixture is irradiated under controlled conditions (e.g., specific temperature, pressure, and time, which should be optimized for the specific microwave unit).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:2) mixture as the eluent.[2]

-

Upon completion, the reaction mixture is evaporated to dryness with sea sand.

-

The crude product is purified by flash column chromatography using a gradient elution of hexane/ethyl acetate.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Structural Relationship Diagram

The following diagram illustrates the key structural features of this compound and their correlation with the observed spectroscopic signals.

Caption: Correlation of molecular structure with key spectroscopic data.

References

Ethyl 3-aminopyrazine-2-carboxylate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminopyrazine-2-carboxylate is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino group and an ethyl carboxylate group.[1] Its molecular formula is C₇H₉N₃O₂.[2] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[3] The presence of both an electron-donating amino group and an electron-withdrawing ester group on the pyrazine ring imparts a unique reactivity profile, making it a versatile precursor for a variety of functionalized pyrazine derivatives.[3] These derivatives have shown significant potential in the development of novel antimicrobial, anti-inflammatory, and anticancer agents.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive overview for researchers.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₂ | |

| Molecular Weight | 167.17 g/mol | [2] |

| Appearance | White-brown to pale yellow solid | [4][5] |

| Melting Point | 170 °C (sublimes) | |

| Boiling Point | 310.6 ± 37.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 141.6 ± 26.5 °C | [3] |

| Vapor Pressure | 0.000595 mmHg at 25°C | [6] |

| Refractive Index | 1.563 | [6] |

| Solubility | Enhanced solubility in polar solvents | [1] |

Computational Data

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 78.1 Ų | [2] |

| LogP | 0.2355 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| 8.24 | d | Pyrazine H-5 | [3] |

| 7.89 | d | Pyrazine H-6 | [3] |

| 7.32 | bs | Amino Group (-NH₂) | [3] |

| 4.45 | q | Ethyl (-OCH₂-) | [3] |

| 1.30 | t | Ethyl (-CH₃) | [3] |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment | Reference |

| 165-167 | Carbonyl Carbon (C=O) | [3] |

| 120-160 | Pyrazine Ring Carbons | [3] |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3400-3500 | N-H stretching (amino group) | [3] |

| 1680-1690 | C=O stretching (ester) | [3] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern.

| m/z | Assignment | Reference |

| 167 | Molecular Ion Peak [M]⁺ | [3] |

| 122 | Base Peak [M - OCH₂CH₃]⁺ | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of 3-aminopyrazine-2-carboxylic acid.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazine-2-carboxylic acid in ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 4-8 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it into water.

-

Neutralization: Neutralize the solution with a base, such as sodium bicarbonate, until a pH of 7 is reached.

-

Isolation: The product will precipitate out of the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with water and dry it under a vacuum to obtain this compound.[5]

An alternative two-step method involves converting the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with ethanol.[3]

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The amino and ester functional groups allow for a variety of chemical transformations.

Key Reactions:

-

Amidation: The ester group can react with amines to form the corresponding amides.[3]

-

Hydrolysis: The ester can be hydrolyzed back to 3-aminopyrazine-2-carboxylic acid under acidic or basic conditions.[3]

-

Acylation: The amino group can be acylated using acyl chlorides or anhydrides.[7]

Applications:

-

Pharmaceuticals: It serves as a precursor for the synthesis of compounds with potential antimicrobial and anticancer activities.[1][3] Derivatives have been investigated for their efficacy against Mycobacterium tuberculosis.[3]

-

Materials Science: The pyrazine core is a component in the development of functional materials such as organic light-emitting diodes (OLEDs) and polymers due to its thermal stability and charge transport properties.[3]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound via esterification.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the development of new pharmaceuticals and materials. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and synthetic methodologies to support researchers in their scientific endeavors.

References

- 1. CAS 36526-32-6: this compound [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Buy this compound | 36526-32-6 [smolecule.com]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cas 36526-32-6,this compound | lookchem [lookchem.com]

- 7. mdpi.com [mdpi.com]

1H NMR spectrum of Ethyl 3-aminopyrazine-2-carboxylate

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-aminopyrazine-2-carboxylate

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The pyrazine core is a key structural motif in various biologically active molecules.[1] This document outlines the expected spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecular structure with proton assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound presents a distinct set of signals that are characteristic of its molecular structure. The data compiled below represents typical chemical shift values and coupling patterns observed for this compound, primarily in a deuterated chloroform (CDCl₃) solvent.

The proton nuclear magnetic resonance spectrum is characterized by signals from the pyrazine ring protons, the amino group protons, and the ethyl ester protons.[1] The pyrazine protons typically appear as doublets in the aromatic region of the spectrum, generally between δ 7.8 and 8.3 ppm.[1] The protons of the amino group are observed as a broad singlet around 7.4 ppm.[1] The ethyl ester group gives rise to a characteristic quartet and triplet pattern for the methylene and methyl protons, respectively.[1]

Table 1: Summary of Typical ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| H-5 (Pyrazine) | ~ 8.13 | Doublet (d) | 1H | ~ 2.4 |

| H-6 (Pyrazine) | ~ 7.76 | Doublet (d) | 1H | ~ 2.4 |

| -NH₂ (Amino) | ~ 5.0 - 7.5 | Broad Singlet (br s) | 2H | N/A |

| -CH₂- (Ethyl) | ~ 4.42 | Quartet (q) | 2H | ~ 7.1 |

| -CH₃ (Ethyl) | ~ 1.42 | Triplet (t) | 3H | ~ 7.1 |

Note: The chemical shift of the -NH₂ protons can be variable and is dependent on solvent and concentration. In some cases, particularly in CDCl₃, the signal for the amino protons may be broad or difficult to detect.[2]

Experimental Protocol

The following section details a standard methodology for the acquisition of a ¹H NMR spectrum for this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ 0.00 ppm).

2. Instrumentation and Data Acquisition:

-

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[3]

-

The instrument is tuned and shimmed to ensure homogeneity of the magnetic field.

-

Standard acquisition parameters for a ¹H NMR experiment are used, which may include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples)

-

-

The free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

3. Data Processing:

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts (δ) are referenced to the residual solvent peak or the internal standard (TMS). For CDCl₃, the residual peak is at 7.26 ppm; for DMSO-d₆, it is at 2.50 ppm.

-

The signals are integrated to determine the relative number of protons corresponding to each resonance.

-

The splitting patterns and coupling constants (J) are analyzed to deduce the connectivity of the protons in the molecule.

Molecular Structure and Proton Assignments

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the assignment of the different proton environments, which correspond to the data presented in Table 1.

Caption: Molecular structure of this compound with proton assignments.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 3-aminopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of Ethyl 3-aminopyrazine-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for spectral acquisition, and illustrates the relationships between molecular structure and IR absorption bands.

Molecular Structure and Infrared Spectroscopy

This compound (C₇H₉N₃O₂) is an aromatic heterocyclic compound featuring a pyrazine ring substituted with an amino group and an ethyl ester functionality.[1] Infrared spectroscopy is a powerful analytical technique for confirming the molecular structure of this compound by identifying the vibrational modes of its functional groups. The IR spectrum displays characteristic absorption bands corresponding to the stretching and bending vibrations of the N-H (amino group), C=O (ester carbonyl), C-H (aliphatic and aromatic), and C-N and C-O bonds, as well as vibrations of the pyrazine ring system.

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound is characterized by several key absorption bands that confirm its structural features. The primary amino group typically shows symmetric and antisymmetric stretching vibrations in the 3400-3500 cm⁻¹ region.[1] The carbonyl (C=O) stretching vibration of the ester group is observed at a lower wavenumber than typical aliphatic esters, around 1680-1690 cm⁻¹, due to conjugation with the aromatic pyrazine ring.[1] The fingerprint region of the spectrum contains complex absorptions from the pyrazine ring vibrations.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3400-3500 | Medium-Strong | N-H | Asymmetric & Symmetric Stretch |

| ~3193 | Medium | Aromatic C-H | Stretch |

| ~3068 | Medium | Aromatic C-H | Stretch |

| 2850-3000 | Medium | Aliphatic C-H | Stretch (CH₃, CH₂) |

| 1680-1690 | Strong | C=O (Ester) | Stretch |

| ~1608 | Medium | N-H | Scissoring (Bending) |

| 1585-1600 | Medium | C=C & C=N | Ring Stretch |

| 1400-1500 | Medium | C=C & C=N | Ring Stretch |

| ~1313 | Medium | Aromatic C-H | In-plane Bend |

| 1000-1300 | Strong | C-O (Ester) | Stretch |

| ~897 | Strong | Aromatic C-H | Out-of-plane Bend |

Note: The wavenumbers are approximate and can vary based on the sampling method and physical state of the sample. The data for C-H and N-H bending, and some ring vibrations are inferred from studies on mthis compound.

Experimental Protocols for IR Spectral Acquisition

The acquisition of a high-quality IR spectrum of solid samples like this compound can be achieved using several standard techniques. The two most common methods are Attenuated Total Reflectance (ATR)-FTIR and the KBr pellet transmission method.

Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a versatile and rapid method for obtaining IR spectra of solid powders with minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have completed their initialization and self-check routines.

-

Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free laboratory wipe. Allow the solvent to fully evaporate.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the crystal itself.

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Applying Pressure: Use the ATR's pressure clamp to apply consistent and firm pressure to the sample. This ensures good contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: After acquisition, the spectrum can be processed as needed (e.g., baseline correction, smoothing).

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 2.

Protocol for KBr Pellet Transmission Spectroscopy

This traditional method involves dispersing the solid sample in a matrix of potassium bromide (KBr) and pressing it into a thin, transparent pellet.

Methodology:

-

Material Preparation:

-

Dry spectroscopy-grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any adsorbed water, which has strong IR absorption bands.

-

Store the dried KBr in a desiccator until use.

-

-

Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a very fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

-

Pellet Pressing:

-

Place the KBr-sample mixture into a pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. Using a vacuum die can help in removing trapped air and moisture, resulting in a clearer pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum with an empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing: Process the spectrum as required.

Visualization of Structure-Spectra Correlations

The following diagrams illustrate the logical relationship between the functional groups in this compound and their characteristic IR absorption regions, as well as a typical experimental workflow for IR analysis.

Caption: Correlation of functional groups with IR absorption regions.

Caption: Experimental workflow for ATR-FTIR analysis.

References

The Biological Activity of Ethyl 3-Aminopyrazine-2-carboxylate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 3-aminopyrazine-2-carboxylate, a key intermediate, serves as a versatile building block for the synthesis of a diverse array of derivatives exhibiting significant antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity: Targeting Mycobacteria

Derivatives of this compound have demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The primary mechanism of action for many of these compounds is believed to be the inhibition of essential biosynthetic pathways in the bacterium, such as mycolic acid synthesis.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various N-substituted 3-aminopyrazine-2-carboxamide derivatives has been evaluated, with Minimum Inhibitory Concentration (MIC) values determined against different mycobacterial strains.

| Compound ID | Derivative Structure | Target Organism | MIC (µg/mL) | Reference |

| 1 | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | [1] |

| 2 | (E)-3-amino-N'-(4-chlorobenzylidene)-6-chloropyrazine-2-carbohydrazide | Mycobacterium tuberculosis H37Ra | 3.13 | |

| 3 | (E)-3-amino-N'-(4-nitrobenzylidene)-6-chloropyrazine-2-carbohydrazide | Mycobacterium tuberculosis H37Ra | 3.13 | |

| 4 | 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Mycobacterium smegmatis | 31.25 | [1] |

| 5 | 3-amino-N-hexylpyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | >100 | |

| 6 | 3-amino-N-octylpyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 50 | |

| 7 | 4'-bromo-3-(benzamido)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Ra | 1.95 | [2] |

| 8 | 4'-chloro-3-(benzamido)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Ra | 1.95 | [2] |

| 9 | 4'-fluoro-3-(benzamido)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Ra | 3.91 | [2] |

| 10 | 4'-methyl-3-(benzamido)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Ra | 1.95 | [2] |

| 11 | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 µM | [3][4] |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MIC values against Mycobacterium tuberculosis are commonly determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay provides a rapid and sensitive measure of cell viability.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

-

96-well microplates

-

Test compounds (derivatives of this compound)

-

Mycobacterium tuberculosis H37Rv culture

-

Alamar Blue reagent

-

Tween 80 (10%)

Procedure:

-

Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in supplemented Middlebrook 7H9 broth to a final turbidity equivalent to a 0.5 McFarland standard. This is then further diluted 1:20.

-

Plate Setup: 100 µL of sterile deionized water is added to the outer wells of the 96-well plate to prevent evaporation. The test compounds are serially diluted in the supplemented broth directly in the plate.

-

Inoculation: 100 µL of the prepared mycobacterial inoculum is added to each well containing the test compound, resulting in a final volume of 200 µL. Control wells containing only broth and inoculum (no drug) are included.

-

Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 are added to each well. The plates are then re-incubated for 24 hours.

-

Reading Results: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mycolic Acid Biosynthesis Pathway and Inhibition

Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a barrier against hydrophilic drugs and environmental stresses.[5][6] The biosynthesis of mycolic acids is a complex process involving two main fatty acid synthase systems, FAS-I and FAS-II.[6] Several antitubercular drugs target this pathway, and it is a probable target for aminopyrazine derivatives.

Caption: Overview of the Mycolic Acid Biosynthesis Pathway in Mycobacteria.

Anticancer Activity: FGFR Inhibition

A growing body of evidence suggests that derivatives of this compound can act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in the development and progression of various cancers, making it an attractive therapeutic target.

Quantitative Anticancer Data

The anticancer activity of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives has been assessed through their ability to inhibit FGFR kinases.

| Compound ID | Derivative Structure | Target | IC50 (nM) | Reference |

| 12 | 3-amino-N-(3,5-dihydroxyphenyl)-6-(4-(morpholinomethyl)phenyl)pyrazine-2-carboxamide | FGFR2 | 380 | [7] |

| 13 | 3-amino-N-(3,5-dihydroxyphenyl)-6-(4-((4-methylpiperazin-1-yl)methyl)phenyl)pyrazine-2-carboxamide | FGFR2 | 150 | [7] |

| 14 | 3-amino-N-(3,5-dihydroxyphenyl)-6-(4-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)pyrazine-2-carboxamide | FGFR2 | >1000 | |

| 15 | 3-amino-N-(3,5-dihydroxyphenyl)-6-(4-(pyrrolidin-1-ylmethyl)phenyl)pyrazine-2-carboxamide | FGFR2 | 450 | |

| 16 | 3-amino-N-(3,5-dihydroxyphenyl)-6-(4-((4-thiomorpholino-1,1-dioxidomethyl)phenyl)pyrazine-2-carboxamide | FGFR2 | 150 | [7] |

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of the compounds against FGFR kinases is typically determined using an in vitro kinase assay.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

96-well plates

-

Kinase buffer

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Compound Preparation: The test compounds are serially diluted in DMSO and then further diluted in kinase buffer.

-

Reaction Setup: The kinase reaction is initiated by adding the FGFR enzyme, the substrate, and the test compound to the wells of a 96-well plate.

-

ATP Addition: The reaction is started by the addition of ATP.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

-

Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent according to the manufacturer's instructions.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

FGFR Signaling Pathway and Inhibition

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, leading to the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[8][9] These pathways regulate cell proliferation, survival, and migration. Inhibitors based on the this compound scaffold can block this signaling by competing with ATP for the kinase domain of the receptor.

Caption: The FGFR Signaling Pathway and its Inhibition.

Synthesis of 3-Amino-N-substituted Pyrazine-2-carboxamides

The synthesis of the biologically active N-substituted 3-aminopyrazine-2-carboxamides typically starts from this compound or its corresponding carboxylic acid.

General Synthetic Workflow

Caption: General workflow for the synthesis and screening of 3-amino-N-substituted pyrazine-2-carboxamides.

Experimental Protocol: Amide Coupling

Materials:

-

3-Aminopyrazine-2-carboxylic acid

-

Desired amine (e.g., 3,5-dimethoxyaniline)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

Procedure:

-

To a solution of 3-aminopyrazine-2-carboxylic acid in DMF, HATU and DIPEA are added.

-

The mixture is stirred at room temperature for 10 minutes.

-

The desired amine is then added, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 3-aminopyrazine-2-carboxamide.[7]

Conclusion

This compound is a valuable scaffold in the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both antimicrobial and anticancer agents. The data and protocols presented in this guide offer a foundation for researchers to further explore the structure-activity relationships of this promising class of compounds and to design new derivatives with improved efficacy and selectivity. Further investigation into the precise molecular targets and mechanisms of action will be crucial for the clinical translation of these findings.

References

- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

The Dawn of a Peculiar Antitubercular Agent: A Technical History of Pyrazine Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of pyrazine carboxylate derivatives, a class of compounds that has played a pivotal role in the fight against tuberculosis. The journey of these molecules, from their initial synthesis to their establishment as cornerstone antitubercular agents, is a testament to serendipity, meticulous scientific investigation, and a paradigm shift in understanding drug action. This document provides a detailed account of the key milestones, experimental methodologies, and the unique mechanism of action that defines this important class of therapeutic agents.

The Serendipitous Discovery and Early Synthesis

The story of pyrazine carboxylate derivatives in medicine begins with the synthesis of its most famous member, pyrazinamide.

Initial Synthesis of Pyrazinamide

Pyrazinamide was first synthesized in 1936 by Dalmer and Walter, but its remarkable antitubercular properties remained undiscovered for over a decade.[1][2] The initial synthesis was achieved through the ammonolysis of methyl pyrazinoate.[2]

Experimental Protocol: Synthesis of Pyrazinamide (Dalmer and Walter, 1936)

Step 1: Esterification of Pyrazinoic Acid

Pyrazinoic acid is converted to its methyl ester, methyl pyrazinoate. This was a common strategy to activate the carboxylic acid for subsequent amidation.

-

Reaction: Pyrazinoic acid + Methanol (in the presence of an acid catalyst) → Methyl pyrazinoate + Water

Step 2: Ammonolysis of Methyl Pyrazinoate

The methyl pyrazinoate is then treated with ammonia to form the amide, pyrazinamide.

-

Reaction: Methyl pyrazinoate + Ammonia → Pyrazinamide + Methanol

Rediscovery as an Antitubercular Agent

The antitubercular potential of pyrazinamide was realized in 1952 by Kushner and colleagues at Lederle Laboratories.[3] This discovery was spurred by the earlier observation that nicotinamide, a structural analog, possessed weak activity against Mycobacterium tuberculosis.[3] This led to the systematic investigation of related heterocyclic amides, culminating in the identification of pyrazinamide as a potent antitubercular agent in a murine model of tuberculosis.[3][4]

Experimental Protocol: Synthesis of Pyrazinamide and Analogs (Kushner et al., 1952)

The 1952 publication in the Journal of the American Chemical Society detailed the synthesis of pyrazinamide and a series of related compounds. The general procedure involved the conversion of the corresponding carboxylic acid to the acid chloride, followed by reaction with ammonia or an appropriate amine.

General Procedure for the Synthesis of Pyrazinecarboxamides

-

Acid Chloride Formation: The substituted pyrazine-2-carboxylic acid is refluxed with an excess of thionyl chloride to form the corresponding pyrazine-2-carbonyl chloride.

-

Amidation: The resulting acid chloride, often used without further purification, is then reacted with ammonia (or a primary/secondary amine) to yield the desired pyrazine-2-carboxamide. The reaction is typically carried out in an inert solvent.

The Enigma of In Vitro Inactivity and the pH-Dependent Breakthrough

A perplexing observation that initially hindered the development of pyrazinamide was its lack of significant activity against M. tuberculosis in standard, neutral pH culture media.[1] This stood in stark contrast to its potent efficacy in animal models.

The Pivotal Discovery of pH-Dependent Activity

The mystery was unraveled in 1954 by McDermott and Tompsett, who demonstrated that pyrazinamide is highly active in an acidic environment (pH ~5.5).[3][5][6][7] This finding was a critical breakthrough, suggesting that the in vivo efficacy of the drug was due to the acidic microenvironments present at the sites of tuberculous inflammation.[4]

Experimental Protocol: In Vitro Antitubercular Susceptibility Testing at Acidic pH (McDermott and Tompsett, 1954)

The methodology involved modifying the standard culture medium to achieve an acidic pH and then determining the minimum inhibitory concentration (MIC) of pyrazinamide.

-

Medium Preparation: A standard liquid or solid culture medium for M. tuberculosis (e.g., a modified Löwenstein-Jensen or a broth-based medium) is prepared.

-

pH Adjustment: The pH of the medium is carefully adjusted to approximately 5.5 using a suitable sterile acid (e.g., hydrochloric acid).

-

Drug Dilution Series: A serial dilution of pyrazinamide is prepared in the acidic medium.

-

Inoculation: The medium containing the drug dilutions is inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The cultures are incubated under standard conditions (e.g., 37°C) for a defined period.

-

MIC Determination: The MIC is determined as the lowest concentration of pyrazinamide that completely inhibits the visible growth of the mycobacteria.

Table 1: Early In Vitro Activity of Pyrazinamide against M. tuberculosis

| Compound | pH of Medium | Approximate MIC (µg/mL) | Reference |

| Pyrazinamide | 7.0 | >100 | McDermott and Tompsett, 1954 |

| Pyrazinamide | 5.5 | 12.5 - 50 | McDermott and Tompsett, 1954 |

Unraveling the Mechanism of Action: A Prodrug Revealed

The discovery of the pH-dependent activity of pyrazinamide set the stage for understanding its unique mechanism of action.

The Role of Pyrazinamidase

In 1967, Konno and colleagues made another seminal discovery: the enzyme pyrazinamidase (PZase), present in susceptible strains of M. tuberculosis, is responsible for converting pyrazinamide into its active form, pyrazinoic acid (POA).[8] Strains resistant to pyrazinamide were found to lack this enzyme. This established pyrazinamide as a prodrug.

Experimental Protocol: Pyrazinamidase Assay (Based on the principle of Konno et al., 1967)

This assay is based on the detection of pyrazinoic acid produced by the enzymatic hydrolysis of pyrazinamide. A common adaptation is the Wayne method, which detects the resulting pyrazinoic acid through a colorimetric reaction with ferrous ammonium sulfate.

-

Medium Preparation: A solid agar medium (e.g., 7H10 agar) containing pyrazinamide is prepared.

-

Inoculation: A heavy inoculum of the M. tuberculosis isolate to be tested is streaked onto the surface of the agar.

-

Incubation: The culture is incubated at 37°C for 4 to 7 days.

-

Reagent Addition: After incubation, a freshly prepared solution of 1% ferrous ammonium sulfate is added to the surface of the culture.

-

Observation: The development of a pink to red color in the agar indicates the presence of pyrazinoic acid, signifying a positive pyrazinamidase test (and thus, susceptibility to pyrazinamide). The absence of a color change indicates a negative result.

The Current Understanding of Pyrazinamide's Action

The current model for the mechanism of action of pyrazinamide is a multi-step process that exploits the acidic environment of the tuberculous granuloma.

Diagram 1: Mechanism of Action of Pyrazinamide

Caption: The mechanism of action of pyrazinamide.

The Drug Discovery and Development Workflow

The historical journey of pyrazinamide provides a compelling case study in early drug discovery, which was often less target-driven and more reliant on phenotypic screening and serendipitous observations.

Diagram 2: Historical Drug Discovery Workflow for Pyrazinamide

Caption: The historical workflow of pyrazinamide's discovery and development.

Quantitative Data from Early and Subsequent Studies

The following table summarizes key quantitative data related to the activity of pyrazinamide and its derivatives. It is important to note that early assays were not as standardized as modern methods, and direct comparisons should be made with caution.

Table 2: Antimycobacterial Activity of Pyrazinamide and Derivatives

| Compound | Organism | Assay Condition | MIC (µg/mL) | Reference |

| Pyrazinamide | M. tuberculosis | Neutral pH | >100 | McDermott and Tompsett, 1954 |

| Pyrazinamide | M. tuberculosis | Acidic pH (5.5) | 12.5 - 50 | McDermott and Tompsett, 1954 |

| Pyrazinamide | M. tuberculosis H37Rv | Acidic pH (5.6) | 1.56 - 12.5 | Modern Studies |

| N-(2-morpholinoethyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | Not Specified | 8.0 | Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis, 2017 |

| N-(3-thiomorpholinopropyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | Not Specified | >25 | Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis, 2017 |

Conclusion

The history of pyrazine carboxylate derivatives, and particularly pyrazinamide, is a fascinating journey from a chemical curiosity to an indispensable weapon against tuberculosis. The elucidation of its unique pH-dependent activity and its function as a prodrug were pivotal moments that not only saved the compound from obscurity but also enriched our understanding of antimicrobial chemotherapy. The ongoing research into new derivatives continues to build upon this historical foundation, aiming to develop even more effective and safer treatments for this persistent global health threat. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing a deep dive into the origins and scientific underpinnings of this important class of therapeutic agents.

References

- 1. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 2. newtbdrugs.org [newtbdrugs.org]

- 3. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of pyrazinamide and nicotinamide in acidic environments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Theoretical Properties of Ethyl 3-aminopyrazine-2-carboxylate

Abstract: This whitepaper provides a comprehensive technical overview of the theoretical and physicochemical properties of Ethyl 3-aminopyrazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its electronic structure, spectroscopic characteristics, and computational properties derived from Density Functional Theory (DFT) calculations. Furthermore, it outlines established experimental protocols for its synthesis and discusses its potential applications as a versatile chemical precursor. All quantitative data are systematically presented in tabular format, and key processes are visualized through logical diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organic compound featuring a pyrazine ring, a bicyclic aromatic system with two nitrogen atoms at the 1,4-positions.[1] Its molecular structure, which includes an amino group at the 3-position and an ethyl ester group at the 2-position, makes it a valuable building block for synthesizing more complex functionalized pyrazines.[1] The interplay between the electron-donating amino group and the electron-withdrawing ester group contributes to its unique reactivity and potential biological activities.[1] This compound and its derivatives have been investigated for various applications, including antimicrobial and anticancer research, and as precursors for novel pharmaceutical agents and functional materials.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₂ | [1][3][4] |

| Molecular Weight | 167.17 g/mol | [1][3][4] |

| CAS Number | 36526-32-6 | [3][4] |

| IUPAC Name | This compound | [1] |

| Melting Point | 170 °C (sublimes) | [4] |

| Boiling Point | 310.6 ± 37.0 °C at 760 mmHg | [1][4] |

| Density | 1.3 ± 0.1 g/cm³ | [1][4] |

| Flash Point | 141.6 ± 26.5 °C | [1][4] |

| Topological Polar Surface Area (TPSA) | 78.1 Ų | [3] |

| LogP | 0.2355 | [3] |

Theoretical and Computational Properties

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the molecular structure and electronic properties of this compound.[1]

Molecular Geometry and Electronic Structure

Geometry optimization calculations using methods like B3LYP with a 6-311++G(d,p) basis set indicate that the pyrazine ring of the compound adopts a planar configuration.[1] The electronic structure is defined by the interaction between the electron-donating amino group and the electron-withdrawing ester functionality.[1] Natural Bond Orbital (NBO) analysis confirms the aromatic character of the pyrazine ring with delocalized pi-electron density.[1] The amino group participates in resonance with the ring, while the ester group acts as an electron-withdrawing moiety, leading to charge separation within the molecule.[1]

Quantum Chemical Parameters

DFT calculations have been used to determine various quantum chemical properties that describe the molecule's stability and reactivity.

| Computational Property | Value | Method | Reference |

| Total Energy | -456.789 Hartrees | B3LYP/6-311++G(d,p) | [1] |

| Zero-Point Energy | 0.156 Hartrees | B3LYP/6-311++G(d,p) | [1] |

| Standard Enthalpy | -456.633 Hartrees | B3LYP/6-311++G(d,p) | [1] |

| Standard Entropy | 89.2 cal/mol·K | B3LYP/6-311++G(d,p) | [1] |

| Rotational Constants | A=0.523, B=0.089, C=0.078 GHz | B3LYP/6-311++G(d,p) | [1] |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity of a molecule. For this compound, the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the pyrazine ring system, with a significant contribution from the amino group.[1] The Lowest Unoccupied Molecular Orbital (LUMO) is characteristic of pyrazine derivatives, featuring a vacant pi-molecular orbital that provides sites for electrophilic attack.[1] The calculated HOMO-LUMO energy gap helps in determining the molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties

The molecular structure of this compound has been confirmed through various spectroscopic techniques. The key findings are summarized below.

| Spectroscopic Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | - Amino (N-H) stretching: Symmetric and antisymmetric vibrations in the 3400-3500 cm⁻¹ region.[1]- Carbonyl (C=O) stretching: Absorption at approximately 1680-1690 cm⁻¹, lowered due to conjugation with the aromatic system.[1]- Pyrazine ring vibrations: Characteristic absorptions in the fingerprint region.[1] |

| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | - Pyrazine ring protons: Doublets in the aromatic region, typically around δ 7.8-8.3 ppm.[1]- Amino group protons: A broad singlet around δ 7.4 ppm.[1]- Ethyl ester protons: A quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group.[1] |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺): Observed at m/z 167, corresponding to the molecular weight.[1]- Major Fragmentation: Loss of the ethoxy group (m/z 45) to give a base peak at m/z 122.[1] |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | - Electronic Transitions: Time-dependent DFT calculations predict π to π* transitions in the UV region around 280-320 nm.[1] |

Synthesis and Reactivity

This compound can be synthesized through several established routes, most commonly via the esterification of its corresponding carboxylic acid.

Common Synthesis Route: Fischer Esterification

The most direct method is the Fischer esterification of 3-aminopyrazine-2-carboxylic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid.[1] The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from ethanol and subsequent elimination of water.[1]

Experimental Protocol: Fischer Esterification

Materials:

-

3-aminopyrazine-2-carboxylic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazine-2-carboxylic acid in an excess of absolute ethanol.[2]

-

Cool the mixture in an ice bath to 0 °C.[2]

-

Slowly add a catalytic amount of concentrated sulfuric acid to the cooled mixture with continuous stirring.[2]

-

Remove the flask from the ice bath and heat the reaction mixture to reflux (typically 75-80 °C) for 4-8 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

-

After completion, cool the mixture to room temperature and pour it into cold water.[2]

-

Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH reaches 7. The product will precipitate out of the solution.[2]

-

Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

An alternative two-step method involves converting the carboxylic acid to its acid chloride using thionyl chloride, followed by alcoholysis with ethanol.[1]

Potential Biological Activity and Applications

This compound is a key intermediate in the synthesis of various biologically active compounds and functional materials.

-

Precursor for Pharmaceuticals: The pyrazine core is a structural motif found in several approved drugs. The amino and ester groups on the molecule allow for diverse chemical modifications, making it a potential precursor for novel therapeutic agents targeting enzymes, receptors, or signaling pathways.[1] Derivatives have shown potential as inhibitors of enzymes like Fibroblast Growth Factor Receptors (FGFRs) and prolyl-tRNA synthetase.[5][6][7]

-

Antimicrobial and Anticancer Research: Compounds structurally related to this compound have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis, and for their potential as anticancer agents.[1][2]

-

Materials Science: The rigid and thermally stable pyrazine ring system makes this compound a candidate for developing functional materials. Its derivatives can be incorporated into organic electronics, such as OLEDs and OFETs, or used as building blocks for polymers.[1]

Conclusion

This compound possesses a unique combination of theoretical and physicochemical properties that make it a compound of high interest. Computational analyses have elucidated its planar geometry, electronic structure, and reactivity patterns, which are well-supported by experimental spectroscopic data. Its established synthesis protocols and the versatile reactivity of its functional groups position it as a crucial building block in the development of new pharmaceuticals, particularly in the fields of antimicrobial and anticancer therapy, as well as in the design of novel organic materials. Further theoretical and experimental investigation into its derivatives will likely continue to uncover new applications in science and medicine.

References

- 1. Buy this compound | 36526-32-6 [smolecule.com]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Cas 36526-32-6,this compound | lookchem [lookchem.com]

- 5. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for Ethyl 3-aminopyrazine-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminopyrazine-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrazine core, substituted with both an amino and an ethyl carboxylate group, offers multiple reaction sites for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of promising research avenues for this compound, focusing on its potential in anticancer, antimicrobial, and antiviral drug discovery. The guide includes detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways to facilitate further research and development in this area.

Core Synthetic Pathways and Chemical Reactivity

This compound is a valuable starting material for generating diverse chemical entities. The primary routes for its synthesis and subsequent derivatization are outlined below.

Synthesis of this compound

The most common method for the preparation of this compound is through the esterification of 3-aminopyrazine-2-carboxylic acid.

Experimental Protocol: Esterification of 3-aminopyrazine-2-carboxylic acid

-

Reaction Setup: In a round-bottom flask, suspend 3-aminopyrazine-2-carboxylic acid (1 equivalent) in absolute ethanol (10-15 volumes).

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient system.

Key Chemical Transformations

The amino and ester functionalities of this compound allow for a variety of chemical modifications, leading to the synthesis of diverse derivatives.

-

Amide Formation: The ethyl ester can be readily converted to a primary amide or N-substituted amides through aminolysis with ammonia or primary/secondary amines, respectively. This transformation is fundamental to the synthesis of many biologically active pyrazinamide analogs.

-

Acylation of the Amino Group: The 3-amino group can be acylated using various acylating agents (e.g., acyl chlorides, anhydrides) to introduce a wide range of substituents.

-

Suzuki Coupling: The pyrazine ring can be functionalized through cross-coupling reactions, such as the Suzuki coupling, by first introducing a halogen atom onto the ring.

Below is a generalized workflow for the synthesis of 3-aminopyrazine-2-carboxamide derivatives, a common class of compounds derived from this compound.

Caption: General synthetic workflow for 3-aminopyrazine-2-carboxamide derivatives.

Potential Research Area 1: Anticancer Agents

Derivatives of this compound have emerged as promising candidates for the development of novel anticancer therapeutics, particularly as kinase inhibitors.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have identified 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive tumor growth, proliferation, and angiogenesis.[1] Inhibition of the FGFR signaling pathway is a validated strategy in cancer therapy.

The FGFR signaling cascade involves multiple downstream pathways, including the MAPK, PI3K-AKT, and PLCγ pathways.[1]

Caption: Simplified FGFR signaling pathway.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro inhibitory activity of representative 3-amino-pyrazine-2-carboxamide derivatives against FGFR kinases and their antiproliferative effects on cancer cell lines.

| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | NCI-H520 (Lung Cancer) IC₅₀ (µM) | SNU-16 (Gastric Cancer) IC₅₀ (µM) |

| 18i [1] | 180 | 150 | 220 | 190 | 26.69 | 1.88 |

| BGJ398 (Reference) [1] | 0.9 | 1.0 | 1.0 | 60 | - | - |

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a reaction buffer containing the purified recombinant FGFR kinase domain and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction: In a 96-well plate, mix the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Potential Research Area 2: Antimicrobial Agents

Derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise as antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have revealed key structural features that influence the antimycobacterial activity of these compounds. For instance, the nature of the substituent on the carboxamide nitrogen plays a crucial role in determining potency and selectivity.

Quantitative Data: Antimicrobial and Cytotoxic Activity

The following table presents the minimum inhibitory concentrations (MIC) of various N-substituted 3-aminopyrazine-2-carboxamides against Mycobacterium tuberculosis and their cytotoxicity against the HepG2 human liver cancer cell line.

| Compound ID | R Group | M. tuberculosis H37Rv MIC (µg/mL)[2][3] | HepG2 IC₅₀ (µM)[2] |

| 10 | n-hexyl | >100 | 389 |

| 12 | n-octyl | 25 | - |

| 16 | 4-methoxyphenyl | 50 | >250 |

| 17 | 2,4-dimethoxyphenyl | 12.5 | >50 |

| 20 | 4-trifluoromethylphenyl | 25 | 41.4 |

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

-

Culture Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Add the bacterial suspension to each well containing the test compounds. Include positive (drug-free) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.

-

Reading: Measure the fluorescence or absorbance of each well. A color change from blue to pink indicates bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change.

Potential Research Area 3: Antiviral Agents

The pyrazine scaffold is present in several antiviral drugs, and derivatives of this compound represent a promising area for the discovery of new antiviral agents.

Activity Against Influenza and Other Viruses

Some pyrazine derivatives have demonstrated inhibitory activity against a range of viruses, including influenza, measles, and Marburg viruses.[4][5] The mechanism of action for many of these compounds is still under investigation but may involve the inhibition of viral enzymes or interference with viral entry and replication processes.

Quantitative Data: Antiviral Activity

The antiviral activity of pyrazine derivatives is an emerging field of study. The following table provides some of the available data on the in vitro activity of these compounds.

| Compound Class | Virus | Assay | EC₅₀ / IC₅₀ | Reference |

| 2-oxo-pyrazine-3-carboxamide nucleoside analogues | Influenza A (H1N1) | Cell-based | 5.63 µM | [6] |

| 2-oxo-pyrazine-3-carboxamide nucleoside analogues | Influenza A (H3N2) | Cell-based | 7.41 µM | [6] |

| 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine | Measles virus | In vitro | Active | [5] |

Experimental Protocol: General Antiviral Assay (Plaque Reduction Assay)

-

Cell Culture: Seed susceptible host cells (e.g., MDCK for influenza) in 6-well plates and grow to confluency.

-

Compound Treatment: Prepare serial dilutions of the test compounds in a serum-free medium.

-

Viral Infection: Remove the growth medium from the cells and infect with a known titer of the virus for 1 hour at 37°C.

-

Overlay: After infection, remove the virus inoculum and overlay the cells with a mixture of medium, low-melting-point agarose, and the test compound at various concentrations.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

-

Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value.

Future Directions and Conclusion

This compound is a highly valuable scaffold in medicinal chemistry with demonstrated potential for the development of novel anticancer, antimicrobial, and antiviral agents. Future research in this area should focus on:

-

Expansion of Chemical Diversity: Synthesis of larger and more diverse libraries of derivatives to explore a wider chemical space and improve biological activity and selectivity.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action for the most promising compounds to guide further optimization.

-